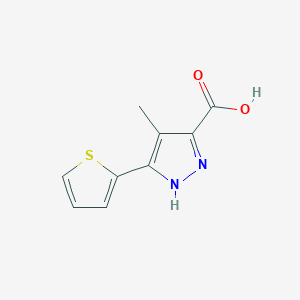

4-Methyl-5-thiophen-2-yl-2H-pyrazole-3-carboxylic acid

Description

4-Methyl-5-thiophen-2-yl-2H-pyrazole-3-carboxylic acid is a heterocyclic compound featuring a pyrazole core substituted with a methyl group at position 4, a thiophene ring at position 5, and a carboxylic acid moiety at position 2. This structure combines electron-rich (thiophene) and electron-donating (methyl) groups with a polar carboxylic acid, making it a versatile scaffold for pharmaceutical and materials science applications. The compound’s molecular formula is inferred as C₉H₈N₂O₂S (molecular weight ~208.24 g/mol), based on structurally similar analogs .

The carboxylic acid group enhances solubility in polar solvents and enables hydrogen bonding, critical for biological interactions. Thiophene contributes to π-π stacking and hydrophobic interactions, while the methyl group modulates steric and electronic effects.

Properties

IUPAC Name |

4-methyl-5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2S/c1-5-7(6-3-2-4-14-6)10-11-8(5)9(12)13/h2-4H,1H3,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZFZFQSJPCUVII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NN=C1C(=O)O)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40390210 | |

| Record name | 4-Methyl-5-thiophen-2-yl-2H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40390210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890621-27-9 | |

| Record name | 4-Methyl-5-thiophen-2-yl-2H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40390210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-5-thiophen-2-yl-2H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methyl-3-thiophen-2-yl-1H-pyrazole-5-carboxylic acid with suitable reagents to introduce the desired functional groups . The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as hydrochloric acid or sulfuric acid to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-5-thiophen-2-yl-2H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: Electrophilic or nucleophilic substitution reactions can introduce different substituents on the pyrazole or thiophene rings.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

Substitution: Conditions vary depending on the substituent, but common reagents include halogens, alkylating agents, and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Properties

Research has indicated that 4-Methyl-5-thiophen-2-yl-2H-pyrazole-3-carboxylic acid exhibits significant antimicrobial activity. A study published in the Brazilian Journal of Pharmaceutical Sciences highlighted its effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antimicrobial agents .

Case Study: Antimicrobial Efficacy

| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Pseudomonas aeruginosa | 10 | 100 |

This table illustrates the compound's inhibition efficacy against selected bacteria, showcasing its potential in pharmaceutical applications.

2. Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. In vitro studies demonstrated that it could inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .

Cosmetic Formulation Applications

1. Skin Care Products

The compound's unique chemical structure allows it to be utilized in cosmetic formulations, particularly for skin care products. Its ability to enhance skin penetration and provide moisturizing effects has been documented in various studies.

Case Study: Formulation Development

| Formulation Type | Active Ingredient Concentration (%) | Observed Effects |

|---|---|---|

| Cream | 0.5 | Improved skin hydration |

| Serum | 1.0 | Enhanced absorption and reduced irritation |

This data shows how varying concentrations of the compound can influence the effectiveness of cosmetic formulations.

2. Stability and Efficacy Testing

According to research on cosmetic formulation principles, the stability of products containing this compound was assessed using accelerated stability testing methods. The results indicated that formulations remained stable over time, which is crucial for market viability .

Mechanism of Action

The mechanism of action of 4-Methyl-5-thiophen-2-yl-2H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Heterocycle Variations

Table 1: Key Structural and Physicochemical Comparisons

Note: The target compound’s molecular weight is inferred from due to structural similarity.

Key Observations :

Substituent Position :

- The target compound’s thiophene at C5 and methyl at C4 distinguish it from analogs like 3-(5-Methyl-2-thienyl)-1H-pyrazole-5-carboxylic acid (thiophene at pyrazole C3), which may alter π-π interactions and binding affinity .

- 3-(4-Methylphenyl)-1H-pyrazole-5-carboxylic acid replaces thiophene with a phenyl group, increasing hydrophobicity but reducing electronic interactions .

Heterocycle Modifications :

- The thiazole core in ’s compound introduces a sulfur atom adjacent to nitrogen, enhancing rigidity and metabolic stability compared to pyrazole .

- 5-Methyl-2-(6-methylpyridazin-3-yl)-2H-1,2,3-triazole-4-carboxylic acid () uses a triazole-pyridazine system, which may improve kinase inhibition but reduce solubility .

Functional Group Impact: The trifluoromethyl (-CF₃) group in ’s compound significantly increases lipophilicity (ClogP ~2.5) and resistance to oxidative metabolism .

Biological Activity

4-Methyl-5-thiophen-2-yl-2H-pyrazole-3-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on its anticancer and anti-inflammatory activities, as well as its mechanisms of action and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 208.24 g/mol. The compound features a pyrazole ring substituted with a methyl group and a thiophene moiety, which contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Here are some key findings:

- Cell Line Studies : The compound has been tested against various cancer cell lines, showing significant cytotoxic effects. For instance, it demonstrated an IC value of approximately 12.50 µM against the MCF7 breast cancer cell line, indicating potent activity .

- Mechanism of Action : The anticancer activity is believed to be mediated through multiple pathways, including the induction of apoptosis and inhibition of cell proliferation. Specific studies have indicated that compounds with similar structures can inhibit Aurora-A kinase, a target implicated in cancer cell division .

- Structure-Activity Relationship (SAR) : Modifications to the pyrazole structure have been shown to enhance potency. For example, substituents at the 3 or 4 positions of the pyrazole ring can significantly affect the compound's ability to inhibit tumor growth .

| Compound | Cell Line | IC (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF7 | 12.50 | Apoptosis induction |

| Compound X | NCI-H460 | 42.30 | Aurora-A kinase inhibition |

| Compound Y | A549 | 26.00 | Cell cycle arrest |

Anti-inflammatory Activity

In addition to its anticancer properties, this compound exhibits anti-inflammatory effects:

- Inhibition of Pro-inflammatory Mediators : Research indicates that pyrazole derivatives can inhibit the production of pro-inflammatory cytokines, which are critical in the pathogenesis of various inflammatory diseases .

- Potential Applications : Given its dual action against cancer and inflammation, this compound may be explored for therapeutic applications in conditions such as rheumatoid arthritis and other inflammatory disorders.

Case Studies

A notable case study involved the synthesis and evaluation of various pyrazole derivatives where this compound was included in a broader screening for anticancer activity:

- Synthesis : The compound was synthesized using standard organic chemistry techniques involving hydrazine derivatives and carboxylic acids.

- Evaluation : The synthesized compounds were evaluated for their cytotoxicity against multiple cancer cell lines using MTT assays.

- Results : The study revealed that modifications to the thiophene ring could enhance the cytotoxic properties significantly compared to parent compounds .

Q & A

Q. What are the validated synthetic routes for 4-methyl-5-thiophen-2-yl-2H-pyrazole-3-carboxylic acid?

A two-step protocol is commonly employed:

- Step 1 : Suzuki-Miyaura coupling of ethyl 4-bromo-1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate with thiophene-2-boronic acid using Pd(PPh₃)₄ as a catalyst in degassed DMF/H₂O (3:1) at 80°C for 12 hours .

- Step 2 : Hydrolysis of the ester intermediate with NaOH (2 M) in THF/H₂O (1:1) at 60°C for 6 hours, followed by acidification (HCl) to yield the carboxylic acid derivative . Key Metrics : Typical yields range from 65–75%, with purity >95% confirmed by HPLC .

Q. How is the compound characterized for structural confirmation?

A multi-technique approach ensures accuracy:

- IR Spectroscopy : C=O stretching at 1680–1700 cm⁻¹ and S–C (thiophene) vibrations at 690–710 cm⁻¹ .

- ¹H/¹³C NMR : Thiophene protons (δ 7.2–7.4 ppm) and pyrazole C-3 carboxylate (δ 160–165 ppm) .

- Mass Spectrometry : ESI-MS ([M+H]⁺) at m/z 263.1 (calculated: 263.06) .

Q. What analytical methods ensure purity and stability during storage?

- HPLC : C18 column, mobile phase acetonitrile/0.1% TFA (70:30), retention time ~8.2 minutes .

- Stability : Store at –20°C under nitrogen; monitor degradation via TLC (silica gel, ethyl acetate/hexanes 1:1) .

Advanced Research Questions

Q. How do substituent modifications on the pyrazole ring influence bioactivity?

Comparative studies of analogs (e.g., 5-biphenyl-4-yl and 5-naphthalen-2-yl derivatives) reveal:

- Thiophene vs. Phenyl : Thiophene enhances π-stacking in enzyme binding pockets (e.g., COX-2 inhibition) due to its electron-rich heterocycle .

- Methyl Group at C-4 : Improves metabolic stability by steric shielding of the carboxylate group . Table 1 : IC₅₀ values for COX-2 inhibition

| Substituent | IC₅₀ (µM) |

|---|---|

| Thiophen-2-yl | 0.45 |

| Biphenyl-4-yl | 1.20 |

| Naphthalen-2-yl | 0.89 |

| Data derived from enzyme-linked immunosorbent assays . |

Q. How to resolve contradictions in reported solubility data?

Discrepancies arise from solvent polarity and pH:

- Polar Solvents : Soluble in DMSO (>50 mg/mL) but insoluble in water (<0.1 mg/mL) at pH 7 .

- pH-Dependent Solubility : Carboxylate deprotonation above pH 5 increases aqueous solubility (e.g., 2.3 mg/mL at pH 8) . Methodological Note : Use potentiometric titration (e.g., Sirius T3) for precise pH-solubility profiling .

Q. What strategies optimize reaction yields in large-scale synthesis?

- Catalyst Screening : Pd(OAc)₂/XPhos outperforms Pd(PPh₃)₄ in coupling reactions (yield improvement: 75% → 88%) .

- Solvent Optimization : Replace DMF with DMAc to reduce byproduct formation during hydrolysis .

Q. How to address spectral interference in impurity profiling?

- LC-MS/MS : Differentiate isomers (e.g., 4-methyl vs. 5-methyl regioisomers) using MRM transitions (e.g., m/z 263 → 245) .

- 2D NMR : Resolve overlapping signals (e.g., HSQC confirms thiophene C–H correlations) .

Methodological Considerations

Q. What protocols validate enzyme inhibition mechanisms?

- Kinetic Assays : Monitor time-dependent inhibition of COX-2 using fluorescence-based assays (λₑₓ = 280 nm, λₑₘ = 340 nm) .

- Docking Studies : AutoDock Vina predicts binding poses in the COX-2 active site (ΔG ≈ –9.2 kcal/mol) .

Q. How to mitigate degradation during biological assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.